3-Tert-butyl-5-chloro-1,2-oxazole
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Overview
Description
3-Tert-butyl-5-chloro-1,2-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms
Mechanism of Action
Mode of Action
It is known that oxazole derivatives can participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
Oxazole derivatives are known to be involved in a variety of chemical reactions, suggesting they may interact with multiple biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-5-chloro-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride to form the oxime, followed by cyclization with phosphorus oxychloride (POCl3) to yield the desired oxazole .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butyl-5-chloro-1,2-oxazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The oxazole ring can be oxidized or reduced, leading to different derivatives with potential biological activities.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydride (NaH) and dimethylformamide (DMF) as the solvent.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Major Products:
Scientific Research Applications
3-Tert-butyl-5-chloro-1,2-oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial and anticancer activities.
Materials Science: The compound is used in the development of novel materials with unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Comparison with Similar Compounds
- 5-Tert-butyl-3-chloro-1,2-oxazole
- 3-Tert-butyl-5-(chloromethyl)-1,2-oxazole
- 3-Tert-butyl-5-chloro-1,2-oxazole N-oxide
Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs . For instance, the presence of the tert-butyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability .
Properties
IUPAC Name |
3-tert-butyl-5-chloro-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO/c1-7(2,3)5-4-6(8)10-9-5/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOFOPKWYDOUEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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